rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans
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Overview
Description
rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans is a chiral compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which make it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans typically involves the following steps:
Formation of the Indene Ring: The initial step involves the cyclization of a suitable precursor to form the indene ring structure.
Introduction of the Methyl Group: The methyl group is introduced at the 2-position of the indene ring through alkylation reactions.
Resolution of Enantiomers: The racemic mixture is resolved into its enantiomers using chiral separation techniques such as preparative-scale chromatography or crystallization-based methods.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large-scale reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-methyl-2,3-dihydro-1H-inden-1-amine hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2S)-2-phenylcyclopropan-1-amine hydrochloride, trans
- rac-(1R,2S)-2-(3,5-dibromophenyl)cyclopropan-1-amine hydrochloride, trans
- rac-(1R,2S)-2-(4-methyloxan-4-yl)cyclopropan-1-amine hydrochloride, trans
Uniqueness
Properties
CAS No. |
730980-62-8 |
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Molecular Formula |
C10H14ClN |
Molecular Weight |
183.7 |
Purity |
95 |
Origin of Product |
United States |
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